molecular formula C17H18N2O4 B2665797 N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide CAS No. 874465-25-5

N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No. B2665797
CAS RN: 874465-25-5
M. Wt: 314.341
InChI Key: NBZCDNPZCJITJQ-UHFFFAOYSA-N
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Description

“N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide” is a complex organic compound that contains a furan ring, a nitrophenyl group, and a carboxamide group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The nitrophenyl group is a phenyl ring (a six-membered aromatic ring of carbon atoms) with a nitro group (-NO2) attached. The carboxamide group (-CONH2) is a functional group that consists of a carbonyl group (C=O) linked to an amine group (NH2).


Synthesis Analysis

The synthesis of amide derivatives containing furan rings can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .


Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide” can be elucidated using various spectroscopic methods including IR, 1H NMR, 13C NMR . The dihedral angle between furan and pyridine rings is a key feature in the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving “N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide” can be carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide” can be determined using various methods. For instance, the temperature dependence of saturated vapor pressure can be determined by Knudsen’s effusion method . The standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation can be calculated at 298.15 K .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds with distinct mechanisms of action .

Anticancer Properties

Pyrazoles, which are nitrogen-containing heterocycles, play an important role in medicinal chemistry due to their wide range of biological applications, including anticancer . As furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, they have been employed as medicines in a number of distinct disease areas .

Anti-inflammatory Properties

Furan derivatives have also been found to have anti-inflammatory properties . This makes them useful in the treatment of conditions that involve inflammation .

Anticonvulsant Properties

Pyrazoles, including those with furan derivatives, have been found to have anticonvulsant properties . This makes them potentially useful in the treatment of conditions such as epilepsy .

Antioxidant Properties

Furan derivatives have been found to have antioxidant properties . This means they can help protect the body’s cells from damage caused by free radicals .

Use in Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Furan derivatives, such as N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide, can be used in this reaction due to their stability and readily prepared nature .

Future Directions

The future directions for “N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide” could involve further exploration of its potential biological activities. For instance, the compound could be investigated as a potential anticancer agent targeting the epidemal growth factor receptor (EGFR) . Additionally, the novel indole scaffold may be beneficial to investigate new anticancer agents for targeting the EGFR .

properties

IUPAC Name

N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-17(18-13-6-2-1-3-7-13)16-10-9-15(23-16)12-5-4-8-14(11-12)19(21)22/h4-5,8-11,13H,1-3,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZCDNPZCJITJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330027
Record name N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide

CAS RN

874465-25-5
Record name N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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